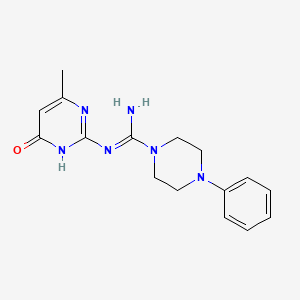
2-(2-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)butanamide, also known as Flumazenil, is a selective antagonist of the benzodiazepine receptor. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Flumazenil is commonly used as a research tool in neuroscience and pharmacology to investigate the role of benzodiazepine receptors in the central nervous system.
Mécanisme D'action
2-(2-methylphenoxy)butanamide acts as a competitive antagonist of the benzodiazepine receptor, which is a subtype of the GABA-A receptor. It binds to the receptor and blocks the action of benzodiazepines, which are positive allosteric modulators of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal activity and decreased sedation.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 2-(2-methylphenoxy)butanamide has also been shown to increase the release of dopamine in the striatum, which is involved in reward and motivation. In addition, 2-(2-methylphenoxy)butanamide has been shown to decrease the release of serotonin in the hypothalamus, which is involved in regulating mood and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methylphenoxy)butanamide in lab experiments is that it is a specific and selective antagonist of the benzodiazepine receptor. This allows researchers to investigate the role of this receptor subtype in isolation from other GABA-A receptor subtypes. However, one limitation of using 2-(2-methylphenoxy)butanamide is that it has a relatively short half-life, which can make it difficult to maintain a stable level of receptor blockade over an extended period of time.
Orientations Futures
There are several future directions for research involving 2-(2-methylphenoxy)butanamide. One area of interest is the role of benzodiazepine receptors in the development and treatment of anxiety and other psychiatric disorders. Another area of interest is the development of new drugs that target specific subtypes of the benzodiazepine receptor. Finally, there is interest in investigating the effects of 2-(2-methylphenoxy)butanamide on other neurotransmitter systems, such as the glutamatergic and cholinergic systems.
Méthodes De Synthèse
2-(2-methylphenoxy)butanamide can be synthesized through a multistep process involving the reaction of 2-(2-methylphenoxy)ethylamine with various reagents such as ethyl chloroformate, sodium hydride, and acetic anhydride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
2-(2-methylphenoxy)butanamide is widely used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. It is used to study the effects of benzodiazepines on neurotransmitter release, synaptic plasticity, and behavior. 2-(2-methylphenoxy)butanamide is also used in clinical research to investigate the efficacy of new drugs for the treatment of anxiety and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBUPREVYJUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968617.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)
![1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
![7-(2,3-dimethoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968637.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)

![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)